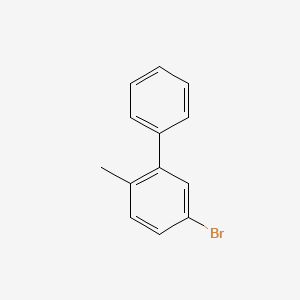
(2-(Benzyloxy)-5-fluorophenyl)methanol
Vue d'ensemble
Description
“(2-(Benzyloxy)-5-fluorophenyl)methanol” is a chemical compound . It has a molecular weight of 214.26 . The IUPAC name for this compound is [2-(benzyloxy)phenyl]methanol . It is stored at room temperature under an inert atmosphere .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 214.26 . It is stored at room temperature under an inert atmosphere .Applications De Recherche Scientifique
(2-(Benzyloxy)-5-fluorophenyl)methanol has been studied extensively in the scientific community, and has been found to have a wide range of applications in research and development. It has been used in the synthesis of drugs, such as antifungal agents, and in the development of new materials, such as polymers and nanomaterials. Additionally, this compound has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of (2-(Benzyloxy)-5-fluorophenyl)methanol is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a cascade of biochemical reactions. These reactions can have a variety of effects on the body, depending on the specific receptor targeted. For example, this compound has been found to have an anti-inflammatory effect, as well as an effect on the immune system.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an effect on the immune system. It has also been found to have an effect on the metabolism of carbohydrates and lipids, as well as an effect on the production of hormones. Additionally, this compound has been found to have a positive effect on the cardiovascular system, as well as a potential anti-cancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
(2-(Benzyloxy)-5-fluorophenyl)methanol is a relatively safe compound to use in laboratory experiments, as it is not highly toxic or corrosive. However, it is important to note that the compound is volatile, and should be handled with care. Additionally, this compound should not be used in experiments involving living organisms, as it is not approved for use in humans or animals.
Orientations Futures
Given the wide range of potential applications of (2-(Benzyloxy)-5-fluorophenyl)methanol, there are many potential future directions for research and development. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in medicine and drug development. Additionally, further research into the synthesis methods and the mechanisms of action of this compound could lead to more efficient and cost-effective synthesis methods. Finally, research into the use of this compound in the development of new materials, such as polymers and nanomaterials, could lead to new and innovative products.
Propriétés
IUPAC Name |
(5-fluoro-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAYSCAGXCLFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





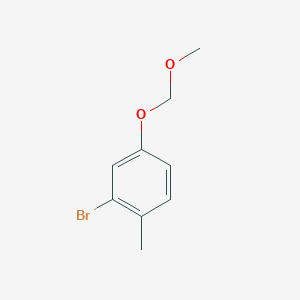

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)
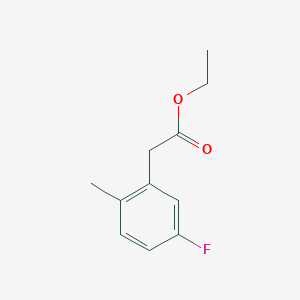
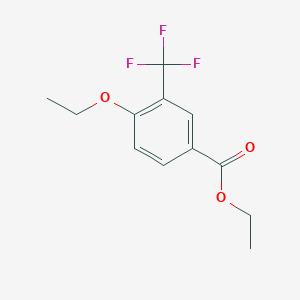
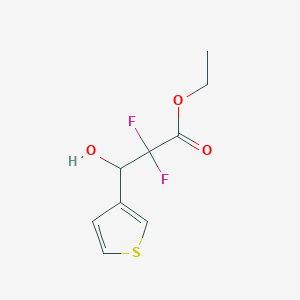
![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)
